Thialdine - 86241-90-9

Thialdine

Catalog Number: EVT-403333
CAS Number: 86241-90-9
Molecular Formula: C6H13NS2
Molecular Weight: 163.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thialdine, also known as dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine [], is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its ring structure. It is often found as a volatile component in various natural and processed foods, contributing to their characteristic aromas [, , ]. Specifically, Thialdine has been identified as a significant contributor to the cooked odor of certain seafood, such as shrimp and sardine [, ].

Overview

Thialdine, scientifically known as 5,6-dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, is a basic heterocyclic compound with the molecular formula C6H13NS2C_6H_{13}NS_2. It was first synthesized in 1847 by chemists Justus von Liebig and Friedrich Wöhler through the reaction of hydrogen sulfide with acetaldehyde ammonia trimer. This compound is notable for its roasted meat aroma, making it a valuable flavoring agent in food products. It is recognized as generally safe for consumption in the United States and is included in the European Union's list of authorized flavoring substances .

Source and Classification

Thialdine can be classified under the category of sulfur-containing heterocycles. It is derived from natural sources, particularly in the context of flavor compounds found in cooked meats. The compound has been isolated using various extraction techniques, including simultaneous distillation-extraction methods .

Synthesis Analysis

Methods and Technical Details

The synthesis of thialdine involves passing hydrogen sulfide gas through a solution containing acetaldehyde ammonia trimer. The reaction can be summarized as follows:

3CH3CHO+3NH3(CH3CHNH)3+3H2O3\text{CH}_3\text{CHO}+3\text{NH}_3\rightarrow (\text{CH}_3\text{CHNH})_3+3\text{H}_2\text{O}
Molecular Structure Analysis

Structure and Data

Thialdine's molecular structure features a six-membered ring containing two sulfur atoms and one nitrogen atom. The presence of three methyl groups attached to the carbon backbone contributes to its unique properties and aroma profile. The structural formula can be represented as follows:

C6H13NS2\text{C}_6\text{H}_{13}\text{N}\text{S}_2

The compound's configuration allows for various isomers due to the spatial arrangement of its substituents.

Chemical Reactions Analysis

Reactions and Technical Details

Thialdine participates in several chemical reactions typical of sulfur-containing compounds. Its reactivity can be influenced by factors such as temperature and pH. In culinary applications, thialdine can undergo thermal degradation or transformation during cooking processes, leading to the development of new flavors and aromas .

Additionally, thialdine salts have been utilized as antioxidant additives in lubricating oils, showcasing its versatility beyond culinary uses .

Mechanism of Action

Process and Data

The mechanism by which thialdine exerts its flavoring properties involves its interaction with olfactory receptors in humans. The compound's volatile nature allows it to easily evaporate and reach these receptors, eliciting sensory responses associated with roasted or grilled meats. This characteristic makes thialdine particularly effective as a flavor enhancer in food formulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thialdine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a liquid.
  • Odor: Characteristic roasted meat aroma.
  • Boiling Point: Not precisely determined but noted to have a flash point above 110 °C.
  • Stability: Chemically stable under recommended conditions; no dangerous reactions are known.
  • Toxicity: Generally recognized as safe with no known irritant effects on skin or eyes .

These properties contribute to its applications in various industries.

Applications

Thialdine finds numerous applications primarily within the food industry as a flavoring agent due to its appealing aroma reminiscent of cooked meats. It is also utilized in:

  • Flavoring Agents: Incorporated into meat products to enhance taste.
  • Food Additives: Recognized for safety by regulatory bodies such as the Food and Drug Administration.
  • Industrial Uses: Proposed use as an accelerator in rubber vulcanization processes .

Properties

CAS Number

86241-90-9

Product Name

Thialdine

IUPAC Name

2,4,6-trimethyl-1,3,5-dithiazinane

Molecular Formula

C6H13NS2

Molecular Weight

163.3 g/mol

InChI

InChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3

InChI Key

FBMVFHKKLDGLJA-UHFFFAOYSA-N

SMILES

CC1NC(SC(S1)C)C

Solubility

7 mg/mL at 20 °C
Insoluble in water, heptane, triacetin
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1NC(SC(S1)C)C

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